An In-depth Technical Guide to the Nickel Silicide Phase Diagram and Formation Temperatures
An In-depth Technical Guide to the Nickel Silicide Phase Diagram and Formation Temperatures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nickel silicide (Ni-Si) system, focusing on its phase diagram, the formation temperatures of its various phases, and the experimental methodologies used for their synthesis and characterization. This document is intended to serve as a core reference for professionals working in materials science, microelectronics, and other fields where nickel silicides are of interest.
The Nickel-Silicide Phase Diagram
The Ni-Si binary phase diagram is complex, featuring several stable intermetallic compounds. Understanding this diagram is crucial for controlling the formation of specific nickel silicide phases, each with distinct physical and electrical properties. The stable phases include Ni₃Si, Ni₃₁Si₁₂, Ni₂Si, Ni₃Si₂, NiSi, and NiSi₂.[1][2] The congruent melting points of Ni₃₁Si₁₂, Ni₂Si, and NiSi are noteworthy, while other phases form through peritectic transformations.[1]
A visual representation of the equilibrium phase diagram is essential for predicting the phases present at different compositions and temperatures.
Nickel Silicide Phase Formation and Properties
The formation of nickel silicide thin films is a critical process in the manufacturing of microelectronic devices, where they are used to form low-resistance contacts to silicon.[2] The sequence of phase formation is highly dependent on the reaction temperature. Generally, as the annealing temperature of a thin nickel film on a silicon substrate is increased, a series of silicide phases form sequentially.
The formation of these phases is a diffusion-controlled process.[3] Initially, at lower temperatures, the nickel-rich phase Ni₂Si is formed.[3] As the temperature increases and more silicon is consumed, the monosilicide NiSi, which is often the desired phase due to its low resistivity, is formed.[3] At even higher temperatures, the silicon-rich phase NiSi₂ nucleates and grows.[4]
The following tables summarize the key quantitative data for the primary nickel silicide phases.
Table 1: Formation Temperatures of Nickel Silicide Phases
| Phase | Formation Temperature Range (°C) | Notes |
| Ni₂Si | 200 - 350[3] | Typically the first phase to form. |
| NiSi | 350 - 700[4][5] | Desired phase for many applications due to low resistivity. |
| NiSi₂ | >700[4] | High-temperature phase. |
| Ni₃Si | 200 - 270[5] | Nickel-rich phase. |
| Ni₃₁Si₁₂ | ~200[6] | Can form at low temperatures with prolonged annealing. |
| Ni₃Si₂ | ~200[6] | Can form at low temperatures with prolonged annealing. |
Table 2: Physical and Electrical Properties of Common Nickel Silicide Phases
| Phase | Crystal Structure | Lattice Parameters (nm) | Electrical Resistivity (μΩ·cm) |
| Ni₃Si | Cubic | a = 0.35098 | 90 - 150 (for Ni₃₁Si₁₂)[1] |
| Ni₃₁Si₁₂ | Hexagonal | a = 0.6671, c = 1.2288 | 90 - 150[1] |
| Ni₂Si | Orthorhombic | a = 0.502, b = 0.374, c = 0.708[1] | 24 - 30[1] |
| Ni₃Si₂ | Orthorhombic | a = 1.2229, b = 1.0805, c = 0.6924 | - |
| NiSi | Orthorhombic | a = 0.519, b = 0.333, c = 0.5628[1] | 10.5 - 18[1] |
| NiSi₂ | Cubic | a = 0.5406[1] | 34 - 50[1] |
Experimental Protocols
The formation of high-quality nickel silicide thin films requires precise control over deposition and annealing processes.
Thin Film Deposition
Nickel thin films are typically deposited onto silicon substrates using physical vapor deposition (PVD) techniques such as sputtering or electron beam evaporation.
Protocol for Magnetron Sputtering of Nickel Films:
-
Substrate Preparation: Begin with a clean silicon wafer (e.g., Si(100)). A standard cleaning procedure, such as an RCA clean, followed by a dilute hydrofluoric acid (HF) dip to remove the native oxide layer is crucial.
-
Sputtering System: Utilize a DC magnetron sputtering system with a high-purity nickel target.
-
Deposition Parameters:
Thermal Annealing
Rapid thermal processing (RTP) or rapid thermal annealing (RTA) is a widely used technique to form nickel silicides. It allows for precise temperature control and short annealing times, which helps to prevent unwanted diffusion and phase transformations.[3]
Protocol for Rapid Thermal Annealing (RTA):
-
RTA System: Use a lamp-based RTP system capable of rapid heating and cooling rates.
-
Annealing Ambient: Perform the annealing in a nitrogen (N₂) atmosphere to prevent oxidation of the nickel film.[7]
-
Two-Step Annealing Process for NiSi Formation:
-
First Anneal (Formation of Ni-rich silicide):
-
Temperature: 250 - 350°C
-
Time: 30 seconds[7]
-
-
Selective Etching: After the first anneal, remove the unreacted nickel using a wet chemical etch. A common solution is a mixture of sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) (e.g., 3:1 ratio) at 75-85°C.[7]
-
Second Anneal (Formation of NiSi):
-
Temperature: 400 - 500°C
-
Time: 30 seconds[7]
-
-
Characterization Techniques
Several analytical techniques are employed to characterize the resulting nickel silicide films.
-
X-Ray Diffraction (XRD): Used to identify the crystalline phases present in the film.[8]
-
Transmission Electron Microscopy (TEM): Provides high-resolution imaging of the film's microstructure, grain size, and the silicide-silicon interface.[9]
-
Four-Point Probe: Measures the sheet resistance of the film, which is crucial for electrical applications.[10]
-
Auger Electron Spectroscopy (AES) and Secondary Ion Mass Spectrometry (SIMS): Used for depth profiling to determine the elemental composition and uniformity of the film.[11]
Factors Influencing Nickel Silicide Formation
The formation of nickel silicide phases can be influenced by several factors beyond just the annealing temperature.
-
Initial Nickel Film Thickness: The thickness of the deposited nickel film plays a significant role in the resulting silicide phase and its stability.[3][12] Thinner films may exhibit different phase formation sequences compared to thicker films.
-
Substrate Orientation: The crystallographic orientation of the silicon substrate (e.g., Si(100), Si(111)) can influence the epitaxial growth and preferred orientation of the silicide phases.[13][14]
-
Alloying Elements: The addition of a small amount of a third element (e.g., Platinum, Palladium, Tungsten) to the nickel film can significantly alter the phase formation sequence, improve the thermal stability of the desired NiSi phase, and delay the nucleation of NiSi₂.[15][16]
Diagrams of Key Processes
Visualizing the sequence of events and experimental workflows is essential for a clear understanding of nickel silicide formation.
References
- 1. Nickel silicide - Wikipedia [en.wikipedia.org]
- 2. Nickel Silicides [globalsino.com]
- 3. Impact of NI Layer Thickness and Anneal Time on Nickel Silicide Formation by Rapid Thermal Processing | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. physics.nus.edu.sg [physics.nus.edu.sg]
- 7. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
- 8. library.crti.dz [library.crti.dz]
- 9. researchgate.net [researchgate.net]
- 10. EFFECT OF RAPID THERMAL TREATMENT ТЕMPERATURE ON ELECTROPHYSICAL PROPERTIES OF NICKEL FILMS ON SILICON | Solovjov | Doklady BGUIR [doklady.bsuir.by]
- 11. researchgate.net [researchgate.net]
- 12. Impact of NI Layer Thickness and Anneal Time on Nickel Silicide Formation by Rapid Thermal Processing | Semantic Scholar [semanticscholar.org]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.aip.org [pubs.aip.org]
